Benzalthiohydantoin

Description

Structure

3D Structure

Properties

CAS No. |

4168-81-4 |

|---|---|

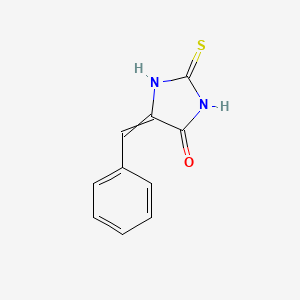

Molecular Formula |

C10H8N2OS |

Molecular Weight |

204.25 g/mol |

IUPAC Name |

5-benzylidene-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C10H8N2OS/c13-9-8(11-10(14)12-9)6-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) |

InChI Key |

YXMBDTHHYFCMKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)NC(=S)N2 |

Origin of Product |

United States |

Scientific Research Applications

Benzalthiohydantoin is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and analytical chemistry. This article explores its applications, supported by comprehensive data and documented case studies.

Antimicrobial Activity

This compound and its derivatives have shown promising antimicrobial properties. Studies indicate that certain derivatives exhibit significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics. For instance, a study demonstrated that modifications to the thiohydantoin structure could enhance its efficacy against resistant bacterial strains .

Anticancer Research

Research has indicated that this compound derivatives can induce apoptosis in cancer cells. A case study highlighted the synthesis of novel this compound derivatives that showed selective cytotoxicity against cancer cell lines, potentially paving the way for new cancer therapies .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Experimental results suggest that certain this compound derivatives can inhibit pro-inflammatory cytokines, providing a basis for their use in treating inflammatory diseases .

Detection of Doping Substances

This compound is being explored as a potential marker for doping substances in sports. The World Anti-Doping Agency has funded research focusing on developing analytical methods to detect such compounds, highlighting the importance of this compound in ensuring fair competition .

Chromatographic Techniques

The compound is utilized in chromatographic methods to separate and identify various substances. Its unique chemical properties allow it to serve as a standard or reference material in analytical chemistry, enhancing the reliability of detection methods .

Data Tables

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Thiohydantoins and hydantoins share a core five-membered ring structure, but their functional group substitutions and bioactivities vary significantly. Below is a comparative analysis of Benzalthiohydantoin with structurally related compounds:

Table 1: Structural and Physicochemical Properties

Key Observations :

- Sulfur substitution in thiohydantoins (vs. oxygen in hydantoins) enhances membrane permeability and target binding .

- Aromatic moieties (e.g., benzo[b]thiophene) in this compound contribute to its unique neuroprotective profile, likely due to improved interaction with kinase domains .

Table 2: Cytotoxicity and Neuroprotective Activity

*Data adapted from cytotoxicity assays in HeLa cervical cancer cells . Activity scale: - (None), + (Weak), +++ (Strong).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.